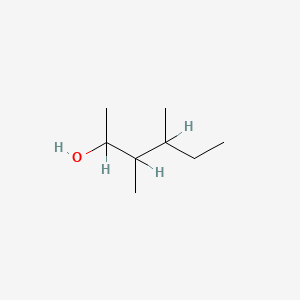

3,4-Dimethyl-2-hexanol

Description

The exact mass of the compound 3,4-Dimethyl-2-hexanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95421. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Dimethyl-2-hexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethyl-2-hexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylhexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-6(2)7(3)8(4)9/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJWJHMCZHKLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871299 | |

| Record name | 2-hexanol, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-05-1 | |

| Record name | 3,4-Dimethyl-2-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-2-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyl-2-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hexanol, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexanol, 3,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dimethyl-2-hexanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJU2VAV95A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: A Logic-Driven Approach to Molecular Characterization

An In-depth Technical Guide to the Structure Elucidation of 3,4-Dimethyl-2-hexanol

Chapter 1: The Initial Hypothesis - Mass Spectrometry

Our investigation begins with Mass Spectrometry (MS), a destructive technique that provides two critical pieces of preliminary information: the molecular weight of the analyte and a fragmentation pattern that serves as a molecular fingerprint. For an alcohol, the fragmentation is highly predictable and informative.

Theoretical Basis: The Energetics of Fragmentation

Under Electron Ionization (EI), an energetic electron beam bombards the molecule, ejecting an electron to form a molecular ion (M⁺). For alcohols, this molecular ion is often unstable and undergoes characteristic fragmentation pathways to yield more stable charged fragments. The two primary pathways are alpha-cleavage and dehydration.[4][5][6]

-

Alpha-Cleavage (α-Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This is a favored pathway because it results in a resonance-stabilized oxonium ion.[5]

-

Dehydration: This pathway involves the elimination of a water molecule (18 Da), which is particularly common for alcohols and results in a fragment ion at [M-18]⁺.[4][7]

Due to the facility of these fragmentation processes, the molecular ion peak for many alcohols is often weak or entirely absent in the EI-MS spectrum.[4][7][8]

Predicted Fragmentation of 3,4-Dimethyl-2-hexanol

Based on these principles, we can predict the key fragments for 3,4-Dimethyl-2-hexanol:

-

Molecular Ion (M⁺): The intact radical cation at a mass-to-charge ratio (m/z) of 130.

-

Dehydration ([M-H₂O]⁺): Loss of a water molecule will produce a peak at m/z 112.

-

α-Cleavage: As a secondary alcohol, 3,4-Dimethyl-2-hexanol can cleave on either side of the C2 carbon.

-

Cleavage of the C1-C2 bond: Loss of a methyl radical (•CH₃, 15 Da) yields a fragment at m/z 115.

-

Cleavage of the C2-C3 bond: Loss of a sec-butyl radical (•C₄H₉, 57 Da) yields a prominent fragment at m/z 73. The formation of this smaller, stable oxonium ion often results in a significant peak.

-

Data Presentation: Predicted Mass Spectrum

| m/z Value | Proposed Fragment | Fragmentation Pathway | Notes |

| 130 | [C₈H₁₈O]⁺ | Molecular Ion (M⁺) | May be weak or absent[4][8] |

| 115 | [C₇H₁₅O]⁺ | α-Cleavage (Loss of •CH₃) | |

| 112 | [C₈H₁₆]⁺ | Dehydration (Loss of H₂O) | [M-18]⁺ peak, common for alcohols[7] |

| 73 | [C₄H₉O]⁺ | α-Cleavage (Loss of •C₄H₉) | Expected to be a major fragment |

| 45 | [C₂H₅O]⁺ | Secondary fragmentation | A common fragment for secondary alcohols[9] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: Scan from m/z 40 to 200.

-

-

Data Analysis: Identify the retention time of the analyte. Analyze the corresponding mass spectrum, comparing the observed peaks to the predicted fragmentation pattern. The NIST Mass Spectral Library can be used for confirmation.[10]

Visualization: Fragmentation Workflow

Caption: Predicted EI-MS fragmentation pathways for 3,4-Dimethyl-2-hexanol.

Chapter 2: Functional Group Confirmation - Infrared Spectroscopy

With a tentative molecular weight and fragmentation map from MS, we turn to Infrared (IR) Spectroscopy. This non-destructive technique confirms the presence of key functional groups by detecting their characteristic vibrational frequencies. For our target molecule, the primary goal is to unequivocally identify the hydroxyl (-OH) group.

Theoretical Basis: Molecular Vibrations

IR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The strong dipole of the O-H bond and the C-O bond in an alcohol makes them powerful IR absorbers.

-

O-H Stretch: In a liquid or solid sample, alcohol molecules form intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the stretching vibration to absorb over a wide range of frequencies. The result is a characteristically intense and broad absorption band between 3200 and 3600 cm⁻¹.[9][11][12][13] This broadness is the most telling feature of a hydrogen-bonded -OH group.

-

C-O Stretch: The C-O single bond stretch provides a strong absorption in the fingerprint region of the spectrum, typically between 1050 and 1260 cm⁻¹.[13] The exact position can offer clues about the alcohol's structure (primary, secondary, or tertiary).

Predicted IR Spectrum of 3,4-Dimethyl-2-hexanol

The spectrum is expected to be dominated by the alcohol functional group and the aliphatic hydrocarbon backbone.

Data Presentation: Predicted IR Absorptions

| Frequency Range (cm⁻¹) | Vibration | Expected Appearance | Significance |

| 3500 - 3200 | O-H Stretch (H-bonded) | Strong, very broad | Confirms presence of alcohol functional group[13] |

| 2960 - 2850 | C-H Stretch (sp³) | Strong, sharp | Indicates aliphatic (alkane) structure |

| ~1465 | C-H Bend (CH₂) | Medium | Part of the hydrocarbon backbone |

| ~1375 | C-H Bend (CH₃) | Medium | Part of the hydrocarbon backbone |

| 1260 - 1050 | C-O Stretch | Strong | Confirms C-O bond; position suggests secondary alcohol |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-safe wipe lightly dampened with isopropanol. Record a background spectrum.

-

Sample Application: Place one to two drops of the neat liquid analyte (3,4-Dimethyl-2-hexanol) directly onto the ATR crystal, ensuring the entire crystal surface is covered.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the O-H, C-H, and C-O stretching vibrations.

Visualization: IR Interpretation Logic

Caption: Logical workflow for confirming an alcohol functional group via IR.

Chapter 3: Definitive Framework Mapping - NMR Spectroscopy

While MS provides the mass and IR confirms the functional group, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity map of the carbon-hydrogen framework.[14] It is the most powerful tool for unambiguous structure elucidation. We will use a suite of experiments: ¹³C, DEPT, and ¹H NMR.

Theoretical Basis: Nuclei in a Magnetic Field

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei, primarily ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. The energy required to transition between these states is measured, and this "chemical shift" is highly sensitive to the local electronic environment of the nucleus.

-

¹³C NMR: Provides a spectrum where each unique carbon atom in the molecule typically gives a distinct signal. The chemical shift of a carbon is influenced by electronegativity; carbons bonded to an oxygen atom are "deshielded" and appear further downfield (at a higher ppm value).[9][15]

-

DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-90 and DEPT-135) that are run in conjunction with the ¹³C NMR to determine the number of hydrogens attached to each carbon. DEPT-90 shows signals only for CH groups, while DEPT-135 shows CH and CH₃ groups as positive peaks and CH₂ groups as negative peaks.[15][16]

-

¹H NMR: Provides information on the number of different types of protons, the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting). Protons on a carbon adjacent to an oxygen are deshielded and appear downfield, typically in the 3.4-4.5 ppm range.[11][17] The O-H proton itself gives a signal that is often a broad singlet and can be identified by adding a drop of D₂O to the sample, which causes the peak to disappear through proton-deuterium exchange.[12][17]

Predicted NMR Spectra of 3,4-Dimethyl-2-hexanol

Due to the two chiral centers at C3 and C4, 3,4-Dimethyl-2-hexanol exists as a mixture of diastereomers. This will likely lead to some peak complexity, but the primary signals can be predicted. The molecule has 8 carbons, all of which are in unique chemical environments, so we expect 8 distinct signals in the ¹³C NMR spectrum.

Data Presentation: Predicted ¹³C and ¹H NMR Data

Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Shift (ppm) | DEPT-135 Signal | DEPT-90 Signal | Reasoning |

| C2 | 65 - 75 | Positive | Positive | Deshielded by adjacent -OH group[9] |

| C4 | 40 - 50 | Positive | Positive | Branched aliphatic CH |

| C3 | 35 - 45 | Positive | Positive | Branched aliphatic CH |

| C5 | 20 - 30 | Negative | None | Aliphatic CH₂ |

| C1 | 18 - 25 | Positive | None | Aliphatic CH₃ |

| C3-CH₃ | 15 - 20 | Positive | None | Aliphatic CH₃ |

| C4-CH₃ | 10 - 18 | Positive | None | Aliphatic CH₃ |

| C6 | 10 - 15 | Positive | None | Aliphatic CH₃ |

Table: Predicted ¹H NMR Data

| Proton(s) | Predicted Shift (ppm) | Integration | Predicted Splitting | Reasoning |

| H on -OH | 1.0 - 5.0 | 1H | Broad singlet | Exchangeable, H-bonding[9] |

| H on C2 | 3.5 - 4.0 | 1H | Multiplet | Deshielded by -OH group[17] |

| H on C3 | 1.5 - 2.0 | 1H | Multiplet | Aliphatic CH |

| H on C4 | 1.3 - 1.8 | 1H | Multiplet | Aliphatic CH |

| H₂ on C5 | 1.1 - 1.6 | 2H | Multiplet | Aliphatic CH₂ |

| H₃ on C1 | 1.0 - 1.2 | 3H | Doublet | Coupled to H on C2 |

| H₃ on C3-CH₃ | 0.8 - 1.0 | 3H | Doublet | Coupled to H on C3 |

| H₃ on C4-CH₃ | 0.8 - 1.0 | 3H | Doublet | Coupled to H on C4 |

| H₃ on C6 | 0.8 - 1.0 | 3H | Triplet | Coupled to H₂ on C5 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum on a 400 MHz (or higher) spectrometer.

-

Ensure proper shimming to obtain sharp peaks.

-

Integrate all signals and set the integration of a well-resolved peak (e.g., a methyl triplet) to 3 protons to calibrate the rest.

-

-

¹³C and DEPT Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than the ¹H spectrum.

-

Acquire DEPT-90 and DEPT-135 spectra.

-

-

D₂O Shake (Optional but Recommended):

-

After acquiring the initial spectra, remove the NMR tube, add one drop of D₂O, shake gently to mix, and re-acquire the ¹H spectrum. The peak corresponding to the -OH proton will disappear or significantly diminish.[17]

-

-

Data Analysis: Correlate the ¹H and ¹³C data using the DEPT results to build the carbon framework piece by piece. Use splitting patterns in the ¹H spectrum to establish neighbor relationships.

Visualization: Comprehensive NMR Workflow

Caption: Workflow for structural determination using a suite of NMR experiments.

Chapter 4: The Final Verdict - An Integrated Approach

-

MS establishes the molecular formula. The molecular ion at m/z 130 confirms a formula of C₈H₁₈O. The fragmentation pattern (m/z 112, 115, 73) is entirely consistent with a C8 secondary alcohol.

-

IR confirms the functional group. The intense, broad absorption at ~3350 cm⁻¹ and the strong C-O stretch at ~1100 cm⁻¹ provide definitive proof of the alcohol functional group.

-

NMR elucidates the precise connectivity. ¹³C and DEPT spectra confirm the presence of eight unique carbons, comprising four methyl (CH₃), one methylene (CH₂), and three methine (CH) groups, one of which is oxygenated (C2 at ~70 ppm). The ¹H NMR spectrum provides the final details, with the splitting patterns confirming the neighbor relationships between all protons, and the downfield signal at ~3.8 ppm confirming the proton on the oxygen-bearing carbon.

This multi-faceted approach transforms a molecular puzzle into a solved structure, providing the high level of confidence required for subsequent stages of research and development.

Overall Elucidation Workflow

Caption: Integrated workflow for the complete structure elucidation process.

References

-

Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Available at: [Link]

-

OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

-

Oregon State University. (2020, February 7). Spectroscopy of Alcohols. Available at: [Link]

-

Wade, L. G. 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Alcohols. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Doc Brown's Chemistry. Interpretation of the infrared spectrum of ethanol. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140547, 3,4-Dimethyl-2-hexanol. PubChem. Available at: [Link]

-

PubChemLite. 3,4-dimethyl-2-hexanol (C8H18O). Available at: [Link]

-

AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Available at: [Link]

-

National Institute of Standards and Technology. 2-Hexanol, 3,4-dimethyl- IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. 2-Hexanol, 3,4-dimethyl- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

American Chemical Society Publications. (2013, September 20). Identification of an Alcohol with 13C NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

-

LookChem. 3,4-DIMETHYL-2-HEXANOL 19550-05-1 wiki. Available at: [Link]

-

Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (2026, March 3). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Available at: [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

Sources

- 1. 3,4-Dimethyl-2-hexanol | C8H18O | CID 140547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hexanol, 3,4-dimethyl- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 10. 2-Hexanol, 3,4-dimethyl- [webbook.nist.gov]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. azom.com [azom.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Toxicological and Pharmacokinetic Profiling of 3,4-Dimethyl-2-hexanol: A Comprehensive Technical Guide

Executive Summary

3,4-Dimethyl-2-hexanol (CAS: 19550-05-1) is a sterically hindered, branched aliphatic secondary alcohol widely utilized in organic synthesis, proteomics research, and as a critical precursor to neuroactive ketones[1][2]. Due to its lipophilic nature and specific structural branching, its toxicological and pharmacokinetic profiles present unique challenges for researchers and drug development professionals. This whitepaper synthesizes current hazard assessments, in silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, and metabolic pathways to provide a definitive, authoritative guide on its safe handling and experimental application.

Physicochemical & Structural Profiling

Understanding the physical properties of 3,4-Dimethyl-2-hexanol is the first step in predicting its behavior in both biological systems and laboratory environments. Its high boiling point and low density are characteristic of branched aliphatic alcohols, dictating its volatility and solvent properties[3][4].

Table 1: Core Physicochemical Properties

| Property | Value |

| IUPAC Name | 3,4-dimethylhexan-2-ol |

| CAS Number | 19550-05-1 (Mixture); 31350-88-6 (erythro + threo) |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Density | ~0.84 g/cm³ |

| Boiling Point | 170.96 °C |

Toxicological Profile & Hazard Assessment

Based on standardized Safety Data Sheets (SDS) and toxicological evaluations[5][6][7], 3,4-Dimethyl-2-hexanol is classified primarily as an acute irritant with systemic absorption risks.

Table 2: GHS Hazard Classification Summary

| Hazard Code | Description | Primary Exposure Route |

| H302 | Harmful if swallowed | Oral Ingestion |

| H312 | Harmful in contact with skin | Dermal Absorption |

| H315 | Causes skin irritation | Dermal Contact |

| H319 | Causes serious eye irritation | Ocular Contact |

| H332 | Harmful if inhaled | Inhalation of Vapors |

| H335 | May cause respiratory irritation | Inhalation of Vapors |

Mechanistic Insights into Toxicity

The toxicity of 3,4-Dimethyl-2-hexanol is fundamentally driven by its solvent-like properties. The lipophilic branched alkyl chain facilitates rapid penetration of the stratum corneum's lipid bilayer. Once absorbed, the hydroxyl group denatures localized epidermal proteins and extracts structural lipids, triggering a localized inflammatory cascade (erythema and edema)[6]. Inhalation of its vapors in poorly ventilated environments leads to direct interaction with the mucosal lining of the respiratory tract, causing acute irritation (H335)[7].

Metabolism & Pharmacokinetics (ADME-Tox)

Recent in silico ADME-Tox profiling—such as studies identifying 3,4-Dimethyl-2-hexanol among the bioactive constituents of Moringa oleifera evaluated against SARS-CoV-2 targets—highlights its pharmacokinetic viability but necessitates a deep understanding of its metabolic fate[8][9][10].

Metabolic Pathways and Neurotoxic Implications

-

Primary Metabolism (Oxidation): As a secondary alcohol, 3,4-dimethyl-2-hexanol is primarily metabolized in the hepatic cytosol by Alcohol Dehydrogenase (ADH) and NADH/NADPH-dependent carbonyl reductases[11][12]. This oxidation yields the corresponding ketone, 3,4-dimethyl-2-hexanone .

-

Phase II Metabolism (Conjugation): To facilitate clearance, the parent alcohol or its reduced ketone metabolite undergoes Phase II metabolism via UDP-glucuronosyltransferases (UGTs). This forms a highly water-soluble glucuronide conjugate that is readily excreted in the urine[11][13].

-

Toxicological Implications of the Ketone Metabolite: The oxidized metabolite, 3,4-dimethyl-2-hexanone, is an aliphatic ketone of significant neurological interest. It acts as an analogue to the known neurotoxin 2,5-hexanedione. While 2,5-hexanedione causes neurotoxicity via Paal-Knorr pyrrole formation and protein crosslinking, 3,4-dimethyl-2-hexanone has been shown to selectively impair the slow axonal transport of neurofilament proteins[14]. Therefore, minimizing systemic exposure to the parent alcohol is critical to prevent the endogenous formation of this neuroactive ketone.

Metabolic biotransformation of 3,4-Dimethyl-2-hexanol highlighting oxidation and conjugation.

Standardized Experimental Workflows & Safety Protocols

For researchers utilizing 3,4-dimethyl-2-hexanol in organic synthesis (e.g., targeted oxidation to 3,4-dimethyl-2-hexanone), strict adherence to self-validating safety protocols is required to mitigate exposure risks[2][14].

Protocol 1: Self-Validating Handling and Dispensing

Causality: The high lipophilicity and vapor pressure of the compound require strict environmental controls to prevent H332/H335 inhalation hazards and H312 dermal absorption.

-

PPE Verification: Don chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat. Validation: Inspect gloves for micro-tears before use.

-

Engineering Controls: All dispensing must occur within a certified chemical fume hood. Validation: Before opening the reagent bottle, perform a draft check using a flow meter or a tissue strip to visually confirm negative pressure.

-

Dispensing: Use a calibrated positive-displacement pipette. Avoid pouring directly from the bottle to minimize aerosolization.

Protocol 2: Controlled Oxidation to 3,4-Dimethyl-2-hexanone

Causality: Because 3,4-dimethyl-2-hexanol is sterically hindered, harsh oxidants can cause unwanted racemization at the C3 position or over-oxidation. Mild agents like Pyridinium Chlorochromate (PCC) or Swern reagents are explicitly chosen to preserve stereochemical integrity[14].

-

Dissolution: Dissolve stereoisomerically pure 3,4-dimethyl-2-hexanol in an anhydrous, inert solvent (e.g., dichloromethane) under an argon or nitrogen atmosphere.

-

Temperature Control: Submerge the reaction vessel in an ice bath (0 °C) to control the exothermic nature of the oxidation.

-

Reagent Addition: Slowly add the mild oxidizing agent (PCC or Swern reagents) dropwise.

-

Self-Validating Monitoring: Track reaction progression via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Validation: The reaction is only deemed complete—and safe to quench—when the parent alcohol peak/spot is entirely absent, preventing the accidental handling of unreacted hazardous alcohol.

-

Quenching & Disposal: Quench the reaction safely. Dispose of all organic and heavy-metal (chromium) waste in designated, clearly labeled hazardous waste receptacles[7].

Standardized laboratory workflow for the safe handling and oxidation of 3,4-Dimethyl-2-hexanol.

References

-

Fisher Scientific. "SAFETY DATA SHEET - 3,4-Dimethyl-2-hexanol, erythro + threo". 5

-

Pfaltz & Bauer. "SAFETY DATA SHEET - 3,4-Dimethyl-2-hexanol 93%". 6

-

Thermo Fisher Scientific. "SAFETY DATA SHEET - 3,4-Dimethyl-2-hexanol". 7

-

Souza, H. C. A., et al. "Molecular Docking and ADME-TOX Profiling of Moringa oleifera Constituents against SARS-CoV-2". Advances in Respiratory Medicine, 2023. 9

-

BenchChem. "3,4-Dimethyl-2-hexanone | Research Chemical". 14

-

European Chemicals Agency (ECHA). "Endpoint summary - Registration Dossier: Secondary Alcohols".11

Sources

- 1. scbt.com [scbt.com]

- 2. 3,4-Dimethyl-2-hexanone|Research Chemical [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 3,4-Dimethyl-2-hexanol | C8H18O | CID 140547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.at [fishersci.at]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Docking and ADME-TOX Profiling of Moringa oleifera Constituents against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. echa.europa.eu [echa.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. The safety evaluation of food flavouring substances: the role of metabolic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,4-Dimethyl-2-hexanone|Research Chemical [benchchem.com]

A Comprehensive Technical Guide to 3,4-Dimethyl-2-hexanol (CAS 19550-05-1)

Executive Summary

3,4-Dimethyl-2-hexanol (CAS: 19550-05-1) is a highly branched aliphatic secondary alcohol that serves as a critical building block in organic synthesis, organometallic chemistry, and flavor profiling. Due to its contiguous stereocenters, it presents unique steric properties that are highly valued in the development of specialized ligands and pharmaceutical intermediates. This guide provides an in-depth analysis of its physicochemical properties, validated synthetic transformations, and cross-disciplinary applications.

Physicochemical Profiling & Structural Analysis

The structural complexity of 3,4-dimethyl-2-hexanol arises from its three contiguous chiral centers at the C2, C3, and C4 positions. Commercially, it is predominantly synthesized and utilized as a1[1]. This steric bulk is a defining feature that dictates its reactivity, particularly in oxidation reactions and metal-ligand coordination.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for laboratory handling and analytical validation:

| Property | Value | Reference |

| CAS Number | 19550-05-1 | [2] |

| Molecular Formula | C₈H₁₈O | [2] |

| Molecular Weight | 130.23 g/mol | [2] |

| Density | ~0.8400 g/cm³ | [3] |

| Boiling Point | ~170.96 °C (estimated) | [3] |

| Melting Point | ~ -61.15 °C (estimated) | [3] |

| Refractive Index | 1.4320 - 1.4360 (@ 20°C) | [1] |

| Isomeric Composition | Erythro + Threo mixture (≥97.5%) | [1] |

Synthetic Pathways & Mechanistic Insights

A primary synthetic utility of 3,4-dimethyl-2-hexanol is its role as a precursor to 3,4-dimethyl-2-hexanone. The oxidation of this secondary alcohol requires careful reagent selection to prevent carbon-carbon bond cleavage or over-oxidation. While traditional Jones reagents are effective, they rely on harsh, acidic hexavalent chromium which can induce side reactions. Milder reagents like 4 are preferred for high-yield, selective transformations[4].

Fig 1. Mechanistic workflow of 3,4-dimethyl-2-hexanol oxidation to its ketone derivative.

Protocol: Selective Oxidation to 3,4-Dimethyl-2-hexanone using PCC

-

Objective: Convert the secondary alcohol to its corresponding ketone selectively.

-

Self-Validating Principle: Reaction progress is intrinsically tied to the stoichiometric precipitation of chromium salts and distinct Rf shifts on Thin Layer Chromatography (TLC).

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), suspend PCC (1.5 eq) and an equal weight of Celite® in anhydrous dichloromethane (DCM).

-

Causality: Celite® acts as a solid support that traps the reduced, highly viscous chromium byproducts. This prevents the formation of a sticky black tar that would otherwise trap the product and stall magnetic stirring[4].

-

-

Substrate Addition: Dissolve 3,4-dimethyl-2-hexanol (1.0 eq) in a minimal volume of DCM and add dropwise to the stirring PCC suspension at 0°C, then allow warming to room temperature.

-

Causality: Dropwise addition controls the exothermic nature of the chromate ester formation, preventing localized overheating and preserving the stereochemical integrity of the alkyl chain.

-

-

Reaction Monitoring: Monitor the reaction via TLC. The disappearance of the alcohol spot (lower Rf) and the emergence of the ketone spot (higher Rf) validates conversion.

-

Workup & Extraction: Upon completion, dilute the mixture with anhydrous diethyl ether and stir for 15 minutes. Filter the suspension through a pad of silica gel, washing thoroughly with ether.

-

Causality: Diethyl ether forces the precipitation of chromium salts. The silica gel pad ensures the complete removal of residual chromium species, yielding a visually clear filtrate[4].

-

-

Purification: Concentrate the filtrate under reduced pressure and purify via vacuum distillation.

Industrial & Biotechnological Applications

Beyond its role as a synthetic intermediate, 3,4-dimethyl-2-hexanol is utilized across diverse industrial sectors, ranging from polymer chemistry to biotechnology.

Fig 2. Applications of 3,4-dimethyl-2-hexanol in biochemical and industrial sectors.

Organometallic Chemistry: Ziegler-Natta Catalysts

3,4-Dimethyl-2-hexanol is reacted with alkylmagnesium halides to form 5[5]. These complexes serve as critical support materials for Ziegler-Natta (Z/N) olefin polymerization catalysts.

-

Causality: The highly branched nature of the alcohol provides intense steric hindrance. When coordinated, this steric bulk modulates the active titanium sites on the catalyst, significantly enhancing the stereospecificity of the resulting polyolefins[5].

Protocol: Biotechnological Production via Solid-State Fermentation (SSF)

Recent advances have identified 3,4-dimethyl-2-hexanol as a naturally occurring volatile flavor compound produced during the6[6].

-

Objective: Generate natural 3,4-dimethyl-2-hexanol as a flavor compound.

-

Step-by-Step Methodology:

-

Substrate Preparation: Sterilize soybean meal (agro-industrial waste) to serve as the basal medium. Adjust moisture content to 60% using sterile distilled water.

-

Causality: Soybean meal provides a rich source of amino acids and lipids, which act as precursors for volatile aliphatic alcohols. Optimal moisture is critical for B. subtilis mycelial penetration and enzyme secretion[6].

-

-

Inoculation & Fermentation: Inoculate the substrate with a standardized suspension of B. subtilis. Incubate at 37°C for 48-72 hours under static conditions (Solid-State Fermentation).

-

Causality: SSF mimics the natural habitat of the bacteria, upregulating the metabolic pathways responsible for the biosynthesis of branched-chain alcohols compared to submerged fermentation[6].

-

-

Extraction & Validation: Lyophilize the fermented biomass, then extract using a non-polar solvent (e.g., hexane). Validate the presence and concentration of 3,4-dimethyl-2-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Safety, Toxicity, and Handling Protocols

As an aliphatic alcohol, 3,4-dimethyl-2-hexanol requires strict adherence to laboratory safety protocols. According to standard 7, the compound is classified under GHS as causing skin irritation (Category 2) and serious eye irritation (Category 2) [7].

-

Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and a standard laboratory coat are mandatory[7].

-

Engineering Controls: All handling, especially transfers and reactions involving volatile solvents, must be conducted within a certified chemical fume hood[8].

-

Storage: Store in a cool, dry, and well-ventilated location. Keep containers tightly closed and away from strong oxidizing agents to prevent uncontrolled exothermic reactions[7],[8].

References

-

PubChem - 3,4-Dimethyl-2-hexanol | C8H18O | CID 140547 URL:[Link]

-

NIST WebBook - 2-Hexanol, 3,4-dimethyl- URL:[Link]

-

ChemBK - 3,4-DIMETHYL-2-HEXANOL (MIXTURE OF ISOMERS) URL:[Link]

-

PMC (National Institutes of Health) - Production of natural flavor compounds using Bacillus subtilis-fermented soybean meal extract URL:[Link]

- Google Patents - US4792640A - Hydrocarbyloxy magnesium halides URL

Sources

- 1. B20243.14 [thermofisher.com]

- 2. 3,4-Dimethyl-2-hexanol | C8H18O | CID 140547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US4792640A - Hydrocarbyloxy magnesium halides - Google Patents [patents.google.com]

- 6. Production of natural flavor compounds using Bacillus subtilis-fermented soybean meal extract and their biological potential: a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. guidechem.com [guidechem.com]

Methodological & Application

Application Note: Advanced ¹H and ¹³C NMR Spectroscopic Elucidation of 3,4-Dimethyl-2-hexanol

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the structural and stereochemical characterization of complex aliphatic alcohols using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction & Structural Causality

3,4-Dimethyl-2-hexanol (Molecular Formula: C₈H₁₈O, MW: 130.23 g/mol ) is a highly branched aliphatic secondary alcohol[1]. While its molecular weight is relatively low, its structural elucidation presents a classic analytical challenge due to the presence of three contiguous stereocenters at the C2, C3, and C4 positions.

This specific stereochemical configuration results in 23=8 possible stereoisomers, which organize into four pairs of enantiomers (four distinct diastereomers). Because diastereomers possess different physical properties and exist in distinct magnetic environments, their NMR-active nuclei experience slightly different shielding and deshielding effects[2]. Consequently, a sample of 3,4-dimethyl-2-hexanol that is not stereopure will exhibit chemical shift non-equivalence [2]. In a 1D ¹H NMR spectrum, this manifests as highly complex, overlapping multiplets—particularly in the 0.8 to 2.0 ppm aliphatic region—making standard integration and structural assignment nearly impossible without advanced methodological interventions.

Expected Spectral Features & Quantitative Data

To establish a baseline for structural elucidation, the tables below summarize the predicted ¹H and ¹³C NMR chemical shifts for a single, stereopure diastereomer of 3,4-dimethyl-2-hexanol. In a mixed sample, each of these signals will split into up to four distinct, closely overlapping sets.

Table 1: Predicted ¹H NMR Assignments (CDCl₃, 400 MHz)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Causality & Spin-Spin Coupling |

| C1 | 1.10 – 1.20 | Doublet (d) | 3H | CH₃ split by the adjacent C2 methine proton. |

| C2 | 3.60 – 3.80 | Multiplet (m) | 1H | Strongly deshielded by the electronegative -OH oxygen; complex splitting from C1 and C3 protons. |

| C3 | 1.40 – 1.60 | Multiplet (m) | 1H | Complex scalar coupling from C2, C4, and the C3-methyl group. |

| C4 | 1.10 – 1.40 | Multiplet (m) | 1H | Complex scalar coupling from C3, C5, and the C4-methyl group. |

| C5 | 1.10 – 1.50 | Multiplet (m) | 2H | Diastereotopic CH₂ protons; exhibit complex splitting due to adjacent chiral centers. |

| C6 | 0.85 – 0.95 | Triplet (t) | 3H | Terminal methyl split by the adjacent C5 methylene protons. |

| C3-CH₃ | 0.80 – 1.00 | Doublet (d) | 3H | Branched methyl split by the C3 methine proton. |

| C4-CH₃ | 0.80 – 1.00 | Doublet (d) | 3H | Branched methyl split by the C4 methine proton. |

| -OH | 1.50 – 2.50 | Broad Singlet (br s) | 1H | Labile proton; broad due to dynamic hydrogen bonding and chemical exchange. |

Table 2: Predicted ¹³C NMR Assignments (CDCl₃, 100 MHz)

| Position | Chemical Shift (ppm) | Carbon Type | Causality & Magnetic Environment |

| C2 | 70.0 – 75.0 | CH (Methine) | Strongly deshielded by the directly attached hydroxyl oxygen. |

| C3 | 40.0 – 45.0 | CH (Methine) | Aliphatic methine, shifted downfield by branching. |

| C4 | 35.0 – 40.0 | CH (Methine) | Aliphatic methine, shifted downfield by branching. |

| C5 | 25.0 – 30.0 | CH₂ (Methylene) | Standard aliphatic methylene environment. |

| C1 | 18.0 – 22.0 | CH₃ (Methyl) | Methyl adjacent to the carbinol carbon. |

| C4-CH₃ | 15.0 – 20.0 | CH₃ (Methyl) | Branched aliphatic methyl. |

| C6 | 11.0 – 14.0 | CH₃ (Methyl) | Terminal aliphatic methyl chain end. |

| C3-CH₃ | 10.0 – 15.0 | CH₃ (Methyl) | Branched aliphatic methyl. |

Experimental Protocols: A Self-Validating System

To confidently resolve the structure and stereochemistry of 3,4-dimethyl-2-hexanol, follow this step-by-step, self-validating methodology.

Phase 1: Optimized Sample Preparation

Proper sample preparation is the foundational variable in resolving the fine J-coupling required for diastereomeric analysis.

-

Mass Measurement: Weigh 10–15 mg of 3,4-dimethyl-2-hexanol for routine ¹H NMR. For ¹³C NMR, increase the mass to ~50 mg to compensate for the ~6000 times lower sensitivity of the ¹³C isotope[3].

-

Solvent Addition: Dissolve the sample in exactly 0.6 to 0.7 mL of a highly pure deuterated solvent (e.g., CDCl₃). This specific volume ensures a sample height of 40–50 mm in a standard 5 mm NMR tube[4][5]. Causality: This height is critical because it ensures the sample spans the active region of the NMR radiofrequency coil while providing adequate volume for optimal magnetic field shimming[4].

-

Filtration: Transfer the solution into the NMR tube by filtering it through a Pasteur pipette packed with a small plug of cotton wool[3][5]. Causality: Removing undissolved particulate matter prevents localized magnetic susceptibility gradients that cause asymmetric line broadening[3].

Phase 2: The D₂O Shake (Self-Validation of Exchangeable Protons)

Because the hydroxyl (-OH) proton chemical shift is highly variable, its assignment must be empirically validated rather than assumed.

-

Acquire the initial 1D ¹H NMR spectrum.

-

Add a single drop of Deuterium Oxide (D₂O) directly into the NMR tube, cap it tightly, and shake vigorously[6].

-

Re-acquire the ¹H spectrum.

-

Validation Mechanism: The labile -OH proton will undergo rapid chemical exchange with the deuterium ( R−OH+D2O⇌R−OD+DHO ). Consequently, the original broad singlet corresponding to the -OH group will disappear from the spectrum, definitively proving its identity[6].

Phase 3: Advanced Acquisition for Diastereomeric Resolution

If the sample is a mixture of diastereomers, the 1D spectrum will feature severe overlapping. Proceed with the following advanced techniques:

-

2D NMR (COSY & HSQC): Utilize Homonuclear Correlation Spectroscopy (COSY) to trace the scalar spin systems starting from the easily identifiable, deshielded C2 methine proton (~3.7 ppm) down the alkyl chain. Follow this with Heteronuclear Single Quantum Coherence (HSQC) to resolve overlapping proton signals by spreading them along the much wider ¹³C chemical shift dimension.

-

Pure-Shift NMR (PSYCHE): If diastereomeric signals remain heavily overlapped, employ band-selective pure-shift NMR techniques. Causality: This pulse sequence suppresses homonuclear scalar couplings, collapsing complex multiplets into sharp single lines, thereby drastically improving the resolution of structurally similar diastereomers.

-

Chiral Derivatization (Absolute Stereochemistry): To determine the absolute configuration, derivatize the alcohol using Mosher's acid (MTPA). The resulting diastereomeric esters will exhibit highly distinct chemical shifts[7]. If the Mosher's acid contains a -CF₃ group, ¹⁹F NMR can be utilized; the lack of other fluorine atoms in the molecule means the spectrum will show distinct, cleanly resolved peaks for each stereoisomer, allowing for precise integration and stereochemical assignment[7].

Workflow Visualization

Workflow for the NMR structural and stereochemical elucidation of 3,4-dimethyl-2-hexanol.

References

-

Organomation - NMR Sample Preparation: The Complete Guide. Retrieved from: [Link][4]

-

PubChem (NIH) - 3,4-Dimethyl-2-hexanol | C8H18O | CID 140547. Retrieved from: [Link][1]

-

Wikipedia - Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from:[Link][7]

-

University College London (UCL) - Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from: [Link][3]

-

Western University - NMR Sample Preparation. Retrieved from:[Link][5]

-

University of Ottawa NMR Facility Blog - Proton NMR Assignment Tools - The D2O Shake. Retrieved from: [Link][6]

-

Chemical Communications (RSC Publishing) - NMR methods for the analysis of mixtures. Retrieved from: [Link]

Sources

- 1. 3,4-Dimethyl-2-hexanol | C8H18O | CID 140547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. organomation.com [organomation.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]

- 7. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

derivatization of 3,4-Dimethyl-2-hexanol for GC analysis

Application Note: Advanced Derivatization Strategies for 3,4-Dimethyl-2-hexanol in GC-MS/FID Analysis

Introduction & Mechanistic Rationale

The gas chromatographic (GC) analysis of aliphatic secondary alcohols, such as 3,4-dimethyl-2-hexanol, presents distinct analytical challenges. Due to the presence of a highly polar, active hydroxyl (-OH) group, these molecules are prone to intermolecular hydrogen bonding. In a GC system, this manifests as poor volatility, severe peak tailing, and irreversible adsorption onto the active sites of the column and inlet liner[1][2].

To achieve robust, quantitative GC analysis, we must chemically mask this active hydrogen. As an application scientist, my preferred approach for aliphatic alcohols is trimethylsilylation . By replacing the active hydrogen with a trimethylsilyl (TMS) group, we drastically reduce the molecule's polarity, increase its thermal stability, and improve its partitioning into the stationary phase[3].

However, 3,4-dimethyl-2-hexanol is not a simple primary alcohol. It is a secondary alcohol with adjacent methyl branching at the C3 and C4 positions[4]. This structural topology creates significant steric hindrance around the nucleophilic oxygen, impeding the efficiency of standard silylating agents. Therefore, the selection of the reagent and the thermodynamic conditions of the reaction must be carefully engineered.

Reagent Selection: The Causality Behind BSTFA + 1% TMCS

For the derivatization of 3,4-dimethyl-2-hexanol, we utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) [5].

-

Why BSTFA? Unlike older reagents like BSA, BSTFA and its reaction byproducts (mono-TMS-trifluoroacetamide and trifluoroacetamide) are highly volatile[5]. This ensures they elute rapidly in the solvent delay, preventing chromatographic interference with our target aliphatic TMS-ethers[5].

-

Why 1% TMCS? Because the secondary hydroxyl group in 3,4-dimethyl-2-hexanol is sterically hindered, BSTFA alone will result in incomplete derivatization. TMCS acts as a critical electrophilic catalyst. It forms a highly reactive intermediate that facilitates the SN2 nucleophilic attack by the hindered alcohol oxygen, driving the reaction to 100% completion[2].

Caption: Silylation reaction pathway of 3,4-Dimethyl-2-hexanol using BSTFA and TMCS catalyst.

Quantitative Data: Reagent & Analyte Parameters

To justify the experimental design, the physicochemical parameters of the analyte and the comparative efficacy of silylating reagents are summarized below.

Table 1: Physicochemical Properties of 3,4-Dimethyl-2-hexanol [4][6]

| Parameter | Value | Analytical Implication |

|---|---|---|

| Molecular Formula | C8H18O | Aliphatic backbone requires non-polar GC column (e.g., 5% Phenyl-methylpolysiloxane). |

| Molecular Weight | 130.23 g/mol | Low mass; derivatization increases mass for better MS signal-to-noise ratio. |

| Boiling Point | ~158 °C | Moderate volatility; prone to inlet discrimination without TMS derivatization. |

| Steric Profile | Secondary Alcohol | Requires elevated temperature and catalytic activation for complete silylation. |

Table 2: Comparison of Silylating Reagents for Secondary Alcohols [7]

| Reagent | Reactivity with Hindered -OH | Byproduct Volatility | Suitability for 3,4-Dimethyl-2-hexanol |

|---|---|---|---|

| HMDS | Very Low | High (Ammonia) | Poor (Will not drive reaction to completion). |

| MSTFA | High | Very High | Good, but highly sensitive to moisture. |

| BSTFA + 1% TMCS | Very High (Catalyzed) | High | Optimal (Excellent balance of reactivity and clean baseline). |

Self-Validating Experimental Protocol

A protocol is only as good as its internal quality controls. This methodology is designed as a self-validating system. We employ strictly anhydrous conditions because water is the primary enemy of silylation; it will aggressively hydrolyze both the BSTFA reagent and the newly formed TMS-ether derivatives back into the free alcohol[2].

Materials Required:

-

Analyte: 3,4-Dimethyl-2-hexanol (Standard).

-

Internal Standard (IS): 2-Octanol or a deuterated analog (e.g., 2-Octanol-d17).

-

Reagent: BSTFA + 1% TMCS (Sealed ampules preferred to prevent moisture ingress).

-

Solvent: Anhydrous Pyridine or Hexane (Pyridine acts as an acid scavenger and basic catalyst)[3].

-

Equipment: 2 mL silanized glass autosampler vials with PTFE-lined septa, dry block heater.

Step-by-Step Workflow:

-

Sample Preparation (Anhydrous): Transfer 1.0 mg of 3,4-dimethyl-2-hexanol into a 2 mL silanized glass vial. Add 10 µL of the Internal Standard solution (1 mg/mL).

-

Solvent Reconstitution: Dissolve the mixture in 500 µL of anhydrous pyridine. Causality: Pyridine acts as a proton acceptor, neutralizing the acidic byproducts of the silylation reaction and driving the equilibrium forward.

-

Reagent Addition: In a fume hood, add 100 µL of BSTFA + 1% TMCS to the vial[7]. Causality: A large molar excess (at least 2:1) of reagent to active hydrogens is required to ensure complete conversion[5].

-

Thermal Incubation: Cap the vial tightly and vortex for 10 seconds. Place the vial in a dry block heater at 70°C for 30 minutes [5]. Causality: Room temperature is insufficient for secondary alcohols. The thermal energy overcomes the activation barrier caused by the C3/C4 methyl branching[5].

-

Cooling & Injection: Remove the vial, allow it to cool to room temperature, and transfer directly to the GC autosampler.

The Self-Validation Matrix:

To guarantee the integrity of this protocol, you must run the following concurrent controls:

-

Reagent Blank: 500 µL Pyridine + 100 µL BSTFA/TMCS. (Validates that no artifact peaks co-elute with the analyte)[5].

-

Time-Course Completion Check: Prepare three identical sample vials. Incubate at 70°C for 15, 30, and 60 minutes. Calculate the peak area ratio of the Analyte-TMS to the IS-TMS. When the ratio plateaus (typically at 30 minutes), 100% derivatization yield is confirmed[5].

Caption: Self-validating experimental workflow for the derivatization and GC analysis.

Recommended GC-MS Parameters

Once derivatized, the 3,4-dimethyl-2-hexyl trimethylsilyl ether is highly volatile and stable[8]. The following parameters are optimized for this specific derivative.

Table 3: GC-MS Analytical Parameters [9]

| Parameter | Setting | Rationale |

|---|---|---|

| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm) | 5% phenyl phase provides excellent separation for aliphatic TMS-ethers. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Maintains consistent retention times across the temperature gradient. |

| Injection | 1 µL, Split 1:20, 250°C | Split injection prevents column overloading; 250°C ensures flash vaporization. |

| Oven Program | 60°C (1 min) -> 10°C/min to 250°C | Gradual ramp resolves the target analyte from the volatile BSTFA byproducts. |

| MS Source/Quad | 230°C / 150°C | Standard EI (Electron Ionization) conditions. |

| Detection Mode | Scan (m/z 40-300) or SIM | TMS derivatives typically yield strong diagnostic fragments at[M-15]+ (loss of methyl from TMS). |

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. mn-net.com [mn-net.com]

- 4. 3,4-Dimethyl-2-hexanol | C8H18O | CID 140547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]

- 9. Frontiers | Production of natural flavor compounds using Bacillus subtilis-fermented soybean meal extract and their biological potential: a comprehensive in vitro study [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Separation of 3,4-Dimethyl-2-hexanol Diastereomers

Welcome to the Technical Support Center for the stereochemical resolution of 3,4-dimethyl-2-hexanol. This aliphatic alcohol possesses three chiral centers (C2, C3, and C4), resulting in 23=8 possible stereoisomers, which form four diastereomeric pairs of enantiomers[1]. Because aliphatic molecules lack strong π

π interacting groups, separating these isomers using standard chromatographic methods is notoriously difficult[1].As a Senior Application Scientist, I have designed this guide to provide validated protocols, troubleshooting steps, and mechanistic insights to help researchers achieve baseline resolution of these complex mixtures.

Separation Strategy Workflow

Workflow for direct and indirect separation of 3,4-dimethyl-2-hexanol diastereomers.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for the separation of 3,4-dimethyl-2-hexanol stereoisomers using different methodologies[1][2].

| Methodology | Stationary Phase | Separation Factor ( α ) | Resolution ( Rs ) | Retention Time | Target Analyte State |

| Indirect HPLC | Achiral Silica Gel | 1.10 - 1.27 | > 1.5 | 20 - 40 min | M α NP Acid Ester Derivative |

| Direct Chiral GC | β -Cyclodextrin | > 1.2 | > 1.2 | 15 - 45 min | Underivatized Volatile Alcohol |

| Direct Chiral HPLC | Amylose/Cellulose | 1.05 - 1.15 | < 1.5 | 10 - 30 min | Underivatized Alcohol |

Section 1: Validated Experimental Protocols

Protocol A: Indirect Separation via Diastereomeric Derivatization (M α NP Acid Method)

Causality: Covalently tagging the racemic/diastereomeric mixture with an enantiopure chiral derivatizing agent (CDA) like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (M α NP acid) converts the enantiomers into diastereomers. These newly formed diastereomers exhibit different physical properties and steric profiles, allowing them to be separated on inexpensive, high-capacity achiral silica gel columns[1][3].

-

Esterification: Dissolve 1.0 eq of the 3,4-dimethyl-2-hexanol mixture in anhydrous dichloromethane (DCM). Add 1.2 eq of (S)-(+)-M α NP acid, followed by 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP).

-

Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The complete disappearance of the alcohol spot (visualized with a phosphomolybdic acid stain) confirms 100% conversion.

-

-

Normal Phase HPLC Separation: Inject the crude ester mixture onto a preparative silica gel HPLC column. Use an isocratic mobile phase of Hexane/Ethyl Acetate (typically 95:5 v/v).

-

Causality: The bulky naphthyl group of the M α NP ester interacts differently with the silica surface depending on the stereochemistry of the aliphatic chain, leading to distinct elution times[1].

-

-

Hydrolysis (Recovery): Treat the separated pure diastereomeric fractions with LiOH in THF/Water (3:1) at room temperature to cleave the ester bond. Extract with diethyl ether to recover the enantiopure 3,4-dimethyl-2-hexanol.

Protocol B: Direct Chiral Gas Chromatography (GC)

Causality: Direct separation relies on the formation of transient, non-covalent inclusion complexes between the volatile alcohol enantiomers and the chiral stationary phase (CSP)[3].

-

Sample Preparation: Prepare a dilute solution of 3,4-dimethyl-2-hexanol in a highly volatile solvent like hexane (1 µL analyte in 1 mL solvent)[2].

-

Instrument Setup: Equip the GC with a flame ionization detector (FID) and a chiral capillary column (e.g., derivatized β -cyclodextrin phase, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[2].

-

Temperature Programming:

-

Injector: 250 °C. Detector: 280 °C.

-

Oven: Start at 40 °C, hold for 2 minutes, then ramp at 2 °C/min to 150 °C.

-

Causality: A slow temperature ramp is critical. Because the boiling points of the 8 stereoisomers are nearly identical, separation relies entirely on weak chiral recognition forces. A slow ramp maximizes the interaction time with the cyclodextrin cavities[2].

-

Section 2: Troubleshooting Guide

Q1: Why am I getting poor resolution ( Rs<1.0 ) on my silica column after derivatization? A: Poor resolution in indirect separation usually stems from choosing a derivatizing agent that lacks sufficient steric bulk or π -electron density. If you used standard Mosher's acid, switch to M α NP acid or camphorsultam dichlorophthalic acid (CSDP acid). Aliphatic chains like those in 3,4-dimethyl-2-hexanol require CDAs with strong anisotropic groups (like naphthyl) to amplify the spatial differences between the resulting diastereomers on the silica surface[1].

Q2: I am using direct chiral GC, but I only see 4 peaks instead of the expected 8. What is happening? A: You are observing the co-elution of diastereomeric pairs. A single chiral stationary phase often cannot resolve all 8 stereoisomers simultaneously because the thermodynamic differences in their inclusion complexes are too small. Solution: Implement Multidimensional GC (GCxGC). Use an achiral non-polar column (e.g., HP-5ms) in the first dimension to separate the 4 diastereomeric pairs based on slight boiling point differences, followed by a chiral column in the second dimension to resolve the enantiomers within each pair[2].

Q3: What causes peak tailing for 3,4-dimethyl-2-hexanol in chiral GC? A: Peak tailing for free alcohols is typically caused by hydrogen bonding between the hydroxyl group (-OH) of the analyte and active silanol sites on the GC column wall or the stationary phase. Solution: Derivatize the alcohol to a volatile, less polar analog (e.g., acetate or trifluoroacetate) prior to GC injection. This eliminates the free -OH group, improving peak symmetry and often enhancing chiral recognition[4].

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Can I use standard reverse-phase HPLC (C18) to separate the underivatized diastereomers? No. Diastereomers do have different physical properties, but for highly similar aliphatic isomers like 3,4-dimethyl-2-hexanol, the hydrophobic differences are too minute for standard C18 columns to achieve baseline resolution[5]. You must either use a chiral stationary phase or derivatize the mixture to amplify their structural differences[3].

FAQ 2: How do I determine the absolute configuration of the separated isomers? If you use the M α NP acid derivatization method, the absolute configuration of the alcohol part can be determined unambiguously using the 1H -NMR diamagnetic anisotropy method. Because the absolute configuration of the M α NP acid is known, the shielding effects observed in the NMR spectrum of the pure ester will dictate the stereochemistry of the 3,4-dimethyl-2-hexanol moiety[1][6].

Sources

- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethyl-2-hexene|C8H16 [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. santaisci.com [santaisci.com]

- 6. semanticscholar.org [semanticscholar.org]

Technical Support Center: Synthesis of 3,4-Dimethyl-2-hexanol

Welcome to the technical support center for the synthesis of 3,4-Dimethyl-2-hexanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Here, we provide in-depth, experience-driven advice to enhance yield, purity, and overall success of your experiments.

Frequently Asked Questions (FAQs)

Here are some of the common questions and issues that arise during the synthesis of 3,4-Dimethyl-2-hexanol:

Q1: What are the primary synthetic routes to produce 3,4-Dimethyl-2-hexanol?

The two most common and effective methods for synthesizing 3,4-Dimethyl-2-hexanol are:

-

Grignard Reaction: This involves the reaction of an appropriate Grignard reagent with 3,4-dimethyl-2-hexanone. This is a versatile method for forming the carbon-carbon bond and introducing the hydroxyl group in a single step.[1][2]

-

Reduction of 3,4-Dimethyl-2-hexanone: This is a straightforward method where the ketone precursor is reduced to the corresponding secondary alcohol using various reducing agents.[3][4]

Q2: My Grignard reaction is resulting in a low yield. What are the likely causes?

Low yields in Grignard reactions are often due to a few critical factors:

-

Presence of Water: Grignard reagents are highly reactive with water, which will quench the reagent and reduce the amount available to react with your ketone.[2][5] Ensure all glassware is oven-dried and solvents are anhydrous.

-

Impure Magnesium: The magnesium turnings used to generate the Grignard reagent should be fresh and free of oxide layers.

-

Side Reactions: Sterically hindered ketones can lead to side reactions like enolization and reduction.[1]

Q3: I am observing significant amounts of unreacted starting material (3,4-Dimethyl-2-hexanone) after my reduction reaction. How can I improve the conversion?

Incomplete conversion during the reduction of 3,4-Dimethyl-2-hexanone can be addressed by:

-

Choice of Reducing Agent: While sodium borohydride (NaBH₄) is a common choice, for more sterically hindered ketones, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) may be necessary to drive the reaction to completion.[4]

-

Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

-

Stoichiometry: Use a slight excess of the reducing agent to ensure all the ketone is consumed.

Q4: How can I purify the final 3,4-Dimethyl-2-hexanol product?

The primary methods for purifying 3,4-Dimethyl-2-hexanol are:

-

Distillation: Due to its relatively low boiling point, fractional distillation can be an effective method for separating the product from higher-boiling impurities.[6]

-

Column Chromatography: For removal of closely related impurities or for achieving very high purity, silica gel column chromatography is recommended.[7][8] A solvent system of hexane and ethyl acetate is typically effective.[7]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter.

Issue 1: Formation of a significant amount of a side product with the same mass as the starting material in a Grignard reaction.

This is a common issue when using Grignard reagents with ketones that have acidic alpha-protons.

-

Problem: The Grignard reagent is acting as a base and deprotonating the alpha-carbon of the ketone, leading to the formation of an enolate and quenching the Grignard reagent.[1]

-

Solution:

-

Lower the Reaction Temperature: Performing the addition of the Grignard reagent at a lower temperature (e.g., -78 °C) can favor the nucleophilic addition over the deprotonation.

-

Use a Different Grignard Reagent: If possible, using a less sterically hindered Grignard reagent might reduce the propensity for it to act as a base.

-

Consider a Different Synthetic Route: If enolization remains a significant problem, the reduction of 3,4-dimethyl-2-hexanone may be a more reliable approach.

-

Issue 2: Difficulty in separating diastereomers of 3,4-Dimethyl-2-hexanol.

3,4-Dimethyl-2-hexanol has two chiral centers, meaning it can exist as a mixture of diastereomers (erythro and threo).[9][10] These can be challenging to separate due to their similar physical properties.

-

Problem: Standard purification techniques like distillation may not be sufficient to separate the diastereomers.

-

Solution:

-

Chiral Column Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most effective method for separating enantiomers and can also be applied to separate diastereomers.

-

Derivatization: The diastereomeric alcohols can be reacted with a chiral derivatizing agent to form new compounds (e.g., esters) which are more easily separated by standard chromatography. The derivatizing agent can then be cleaved to yield the pure diastereomers.[7]

-

Issue 3: Oxidation of the product back to the ketone during workup or storage.

Secondary alcohols can be susceptible to oxidation.

-

Problem: Exposure to air or certain reagents during the workup can lead to the re-formation of 3,4-dimethyl-2-hexanone.

-

Solution:

-

Inert Atmosphere: Conduct the workup and any subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

-

Avoid Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced during the workup or purification process.

-

Proper Storage: Store the purified product under an inert atmosphere and at a low temperature to prevent long-term degradation.

-

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethyl-2-hexanol via Reduction of 3,4-Dimethyl-2-hexanone with Sodium Borohydride

This protocol outlines a general procedure for the reduction of the ketone precursor.

Materials:

-

3,4-Dimethyl-2-hexanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3,4-Dimethyl-2-hexanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Grignard Synthesis of 3,4-Dimethyl-2-hexanol

This protocol provides a general workflow for the Grignard reaction.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, for activation)

-

Anhydrous diethyl ether

-

Appropriate alkyl halide (e.g., ethyl bromide)

-

3,4-Dimethyl-2-hexanone

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation:

-

In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine if necessary to activate the magnesium.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of the alkyl halide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate (indicated by bubbling and a cloudy appearance). If it doesn't, gentle warming may be required.

-

Once the reaction has started, add the remaining alkyl halide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent to 0 °C.

-

Add a solution of 3,4-Dimethyl-2-hexanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly add saturated ammonium chloride solution to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by fractional distillation or column chromatography.

-

Data Presentation

Table 1: Comparison of Common Reducing Agents for the Synthesis of 3,4-Dimethyl-2-hexanol

| Reducing Agent | Typical Solvent | Reaction Conditions | Selectivity | Workup |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to RT | Good for ketones | Acidic quench |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to RT | Strong, reduces most carbonyls | Careful quench with water/acid |

Visualizations

Workflow for Optimizing the Synthesis of 3,4-Dimethyl-2-hexanol

Caption: A logical workflow for selecting and optimizing a synthetic route to 3,4-Dimethyl-2-hexanol.

Decision Tree for Troubleshooting Low Yield

Caption: A decision tree to systematically troubleshoot causes of low yield in the synthesis.

References

-

Quora. (2024, March 24). What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

-

Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

-

LookChem. (n.d.). 3,4-Dimethyl-2-hexanone. Retrieved from [Link]

-

Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

-

CS, T. (2023, September 8). Synthesis of 3 hexanol. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. evitachem.com [evitachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. B20243.14 [thermofisher.com]

- 10. scbt.com [scbt.com]

Technical Support Center: Troubleshooting 3,4-Dimethyl-2-hexanol GC Analysis

Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I understand that analyzing branched secondary alcohols like 3,4-dimethyl-2-hexanol via Gas Chromatography (GC) presents unique chromatographic challenges. The molecule's polar hydroxyl group makes it highly susceptible to peak tailing, its branched structure induces steric hindrance during derivatization, and its multiple chiral centers complicate peak resolution.

This technical guide bypasses generic advice to provide field-proven, self-validating protocols. It is designed to help you diagnose causality, optimize your methods, and ensure absolute scientific integrity in your quantitative data.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the logical workflow below to identify the root cause of your chromatographic issue.

Diagnostic workflow for resolving peak tailing and stereoisomer co-elution in GC analysis.

Frequently Asked Questions (Troubleshooting)

Q: Why am I seeing severe peak tailing for 3,4-dimethyl-2-hexanol, and how can I fix it? A: Causality: The most common cause of peak tailing for alcohols is the interaction between the polar hydroxyl (-OH) group and 1[1]. These active sites are typically exposed silanol groups (Si-OH) or metallic surfaces in the inlet liner or column that form hydrogen bonds with the analyte, delaying its passage[1]. Solution: First, ensure you are using an ultra-inert, deactivated glass liner. If peak tailing persists (Asymmetry factor > 1.2), the most robust solution is chemical derivatization[1]. By converting the polar hydroxyl group into a non-polar silyl ether, you eliminate hydrogen bonding potential[1].